D-(+)-Ambamide

Description

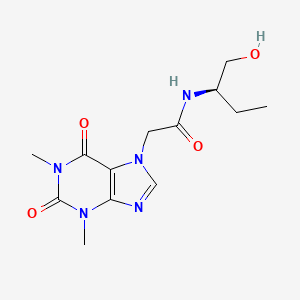

Structure

3D Structure

Properties

CAS No. |

83200-92-4 |

|---|---|

Molecular Formula |

C13H19N5O4 |

Molecular Weight |

309.32 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2R)-1-hydroxybutan-2-yl]acetamide |

InChI |

InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m1/s1 |

InChI Key |

RAJOZBBPJBDOMX-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Canonical SMILES |

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Synthetic and Biosynthetic Investigations of D + Ambamide

Advanced Synthetic Methodologies for D-(+)-Ambamide and Analogues

The construction of this compound and its analogues would necessitate a strategic application of modern synthetic organic chemistry, with a particular focus on efficiency, stereocontrol, and scalability.

Strategies for Amide Bond Formation and Derivatization

The formation of an amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to facilitate this transformation efficiently. The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires activation of the carboxylic acid. researchgate.net Common strategies involve the use of coupling reagents to form a more reactive acyl intermediate.

Key approaches applicable to the synthesis of this compound would include:

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used to activate carboxylic acids. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. To suppress side reactions and improve yields, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.

Phosphonium and Uronium Salt-Based Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly effective for amide bond formation, particularly in peptide synthesis. These reagents convert the carboxylic acid into a reactive ester in situ, which readily reacts with the amine.

Acid Halide and Azide (B81097) Intermediates: Conversion of the carboxylic acid to a more reactive acyl chloride or acyl azide provides a classical and effective method for amide synthesis. Acyl chlorides are highly reactive but can be sensitive to moisture and may require basic conditions to neutralize the HCl byproduct. The Curtius rearrangement of acyl azides can also be a useful route for the formation of amides from carboxylic acids.

Enzymatic Amide Bond Formation: Biocatalysis offers a green and highly selective alternative for amide synthesis. nih.gov Lipases and other enzymes can catalyze the formation of amide bonds under mild conditions, often with high chemo- and stereoselectivity. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Activator/Additive | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Ureas |

| Phosphonium Salts | PyBOP, PyAOP | Base (e.g., DIPEA) | Phosphine oxides |

Stereoselective Synthesis Approaches for Chiral Purity

Given the "D" designation in this compound, controlling the stereochemistry at the chiral center is of paramount importance. Achieving high enantiomeric purity is a critical aspect of modern asymmetric synthesis.

Strategies to ensure the chiral integrity of this compound would likely involve one of the following approaches:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids, sugars, or terpenes. The inherent chirality of the starting material is carried through the synthetic sequence to the final product.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a reaction is a powerful tool. This can include transition-metal catalysts with chiral ligands for reactions like asymmetric hydrogenation, oxidation, or C-C bond formation. Organocatalysis, using small chiral organic molecules, has also emerged as a versatile strategy for a wide range of asymmetric transformations.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been set, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a classic example used for stereoselective alkylation reactions.

Enzymatic Resolution: In cases where a racemic mixture is synthesized, enzymes can be used to selectively react with one enantiomer, allowing for the separation of the two. This kinetic resolution process can be highly efficient, yielding products with high enantiomeric excess. nih.gov

Novel Catalyst Systems and Reaction Optimization in this compound Synthesis

The development of novel catalysts is a continuous effort in chemical synthesis to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several modern catalytic systems could be envisioned.

Transition Metal Catalysis: Ruthenium and rhodium catalysts are well-known for their application in asymmetric hydrogenation to set stereocenters. sciencedaily.com Palladium-catalyzed cross-coupling reactions could be employed for the construction of the carbon skeleton of this compound analogues. Direct C-H activation and amidation reactions catalyzed by transition metals represent a more atom-economical approach to amide bond formation.

Organocatalysis: Chiral amines, phosphoric acids, and thioureas have been successfully used as organocatalysts in a variety of asymmetric reactions. These catalysts are often metal-free, which can be advantageous in the synthesis of pharmaceutical compounds.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has gained significant attention for its ability to promote a wide range of chemical transformations under mild conditions, including C-N bond formation. researchgate.net

Reaction optimization would involve a systematic study of various parameters such as solvent, temperature, catalyst loading, and reaction time to maximize the yield and purity of this compound. High-throughput screening techniques could be employed to rapidly identify the optimal reaction conditions.

Scalable Synthesis Considerations for Academic Research

While a laboratory-scale synthesis might prioritize novelty and feasibility, a scalable synthesis for academic research purposes requires consideration of practicality, cost, and safety.

Key factors for a scalable synthesis of this compound would include:

Cost-Effectiveness of Starting Materials and Reagents: Utilizing inexpensive and readily available starting materials is crucial.

Reduction of Chromatographic Purifications: Chromatography is often a bottleneck in scaling up a synthesis. Developing reaction conditions that lead to high purity crude products that can be purified by crystallization or distillation is highly desirable.

Telescoping Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov

Process Safety: A thorough assessment of the potential hazards associated with all reagents, intermediates, and reaction conditions is essential.

Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of amides in nature is a fundamental process, primarily associated with the formation of peptides and other secondary metabolites. While the specific biosynthetic pathway for this compound is not documented, general principles of amide biosynthesis can provide a hypothetical framework.

Identification of Biosynthetic Precursors and Pathways (referencing general amide biosynthesis principles)

In biological systems, amide bond formation is an energy-dependent process that is typically catalyzed by enzymes. nih.gov The biosynthesis of an amide like this compound would likely involve the activation of a carboxylic acid precursor.

General biosynthetic strategies for amide formation include:

ATP-Dependent Activation: Many biosynthetic pathways utilize adenosine (B11128) triphosphate (ATP) to activate a carboxylate group. nih.gov This often proceeds through the formation of an acyl-adenylate or an acyl-phosphate intermediate. nih.gov The activated acyl group is then transferred to an amine nucleophile.

Coenzyme A Thioester Intermediates: Carboxylic acids can be activated by conversion to thioesters with coenzyme A (CoA). rsc.org These acyl-CoA thioesters are sufficiently reactive to undergo aminolysis to form the corresponding amide. rsc.org

Non-ribosomal Peptide Synthetases (NRPSs): In the biosynthesis of many complex peptide natural products, large multifunctional enzymes called NRPSs are involved. These enzymes activate specific amino acids as adenylates and then tether them as thioesters to a phosphopantetheinyl arm of the enzyme complex before catalyzing peptide bond formation.

The hypothetical biosynthetic precursors for this compound would be a D-configured amino acid or a related chiral amine and a carboxylic acid. Identifying the specific genes and enzymes responsible for its biosynthesis would require genomic and metabolomic analysis of a producing organism, if one exists. Metabolic engineering could then potentially be used to overproduce this compound or to generate novel analogues by introducing modified biosynthetic genes.

Enzymatic Mechanisms Involved in this compound Biogenesis (e.g., phospholipase D, hydrolases)

Currently, there is a significant gap in the scientific literature regarding the specific enzymatic mechanisms involved in the biogenesis of this compound. Extensive searches of available biochemical databases and peer-reviewed journals did not yield specific information linking enzymes such as phospholipase D or other hydrolases to the biosynthetic pathway of this compound.

While phospholipases D are a well-characterized family of enzymes known to hydrolyze phospholipids (B1166683) to produce phosphatidic acid and a free headgroup, their role, if any, in the formation of this compound has not been documented. Similarly, the involvement of other hydrolases in the specific steps of this compound synthesis remains unelucidated. General principles of enzymology suggest that hydrolases could potentially be involved in precursor modification or the release of the final compound from a larger substrate, but specific examples pertaining to this compound are not available.

Further research, including pathway elucidation studies, enzyme assays with potential precursors, and genetic analysis of organisms that may produce this compound, is required to identify and characterize the specific enzymes responsible for its biosynthesis.

Molecular Interaction Models and Biological Target Elucidation

Elucidation of Molecular Interaction Models

Influence of Specific Structural Moieties (e.g., Quaternized Groups) on Activity

A thorough review of available scientific literature did not yield any studies specifically investigating the influence of quaternized groups or other structural moieties on the biological activity of D-(+)-Ambamide. Research in medicinal chemistry often explores how modifications, such as the introduction of a permanently charged quaternary ammonium group, can affect a compound's properties, including its solubility, cell permeability, and binding affinity to biological targets. However, no such structure-activity relationship (SAR) studies have been published for this compound.

Identification of Specific Biological Targets

The process of identifying the molecular targets of a bioactive compound, known as target deconvolution, is a critical step in drug discovery. nih.gov This can be achieved through various experimental and computational methods. However, no specific biological targets for this compound have been reported in the accessible scientific literature.

Ligand-Based Target Prediction Methodologies (e.g., virtual screening)

Ligand-based target prediction, including virtual screening, leverages computational algorithms to predict the biological targets of a small molecule by comparing its structural or physicochemical features to those of compounds with known targets. nih.govnih.gov This in silico approach can rapidly generate hypotheses about a compound's mechanism of action. However, no computational studies or virtual screening campaigns focused on predicting the targets of this compound have been published.

Enzyme Interaction and Functional Modulation Studies

Direct biochemical assays are fundamental to confirming the interaction between a compound and a putative enzyme target and to understanding how the compound modulates the enzyme's function (e.g., inhibition or activation). Such studies are essential for validating targets identified through proteomic or computational methods. The scientific literature lacks any reports on the specific interaction of this compound with any enzyme or the modulation of any enzymatic activity by this compound. Research on other benzamide and picolinamide compounds has successfully identified enzyme targets like Sec14p, a lipid-transfer protein, through a combination of chemogenomic profiling and biochemical assays, but similar work on this compound is not available. nih.gov

No Information Found for "this compound"

Following a comprehensive search of available scientific literature and chemical databases, no information was found for a compound specifically named "this compound." This suggests that "this compound" may be a novel compound not yet described in published literature, a compound known by a different name, or a potential misnomer.

As a result, the requested article on the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies of "this compound" cannot be generated at this time due to the absence of foundational data regarding its chemical structure, biological activity, and any subsequent analogue or derivative studies.

The provided outline for the article is detailed and scientifically rigorous, requiring specific data points and research findings that are contingent upon the existence of primary research on the target compound. Without any available data on "this compound," it is not possible to provide scientifically accurate and informative content for the following sections as requested:

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Modeling of Biological Activity and Selectivity

Further investigation would be required to ascertain the correct identity or existence of the compound before any meaningful scientific discourse on its properties and relationships can be developed.

Three-Dimensional QSAR and Pharmacophore Development

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the three-dimensional properties of a molecule, such as its shape and electronic features, influence its biological activity. nih.gov These studies result in predictive models that can guide the design of novel, more potent analogs. nih.govfrontiersin.org The two primary methods used in 3D-QSAR are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govrsc.org

For a hypothetical 3D-QSAR study on a series of D-(+)-Ambamide analogs, one would align the molecules based on a common substructure. The resulting steric and electrostatic fields would then be correlated with their biological activities. mdpi.com The output of such an analysis is often visualized as contour maps, which highlight regions where modifications to the molecule would likely lead to an increase or decrease in activity. mdpi.com

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. nih.govdergipark.org.tr This model can be developed based on the structures of known active ligands (ligand-based) or the structure of the biological target itself (structure-based). nih.govmdpi.com For this compound, a ligand-based pharmacophore model could be developed by identifying the common chemical features among a series of its active analogs. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

Hypothetical 3D-QSAR and Pharmacophore Model for this compound Analogs

In a speculative scenario, a 3D-QSAR and pharmacophore model for this compound analogs might reveal the following key features for optimal biological activity.

| Feature | Description | Predicted Contribution to Activity |

| Hydrogen Bond Donor | The primary amine group could act as a crucial hydrogen bond donor, interacting with a key residue in the target's active site. | Favorable |

| Aromatic Ring | The phenyl ring likely engages in hydrophobic or pi-pi stacking interactions within the binding pocket. | Favorable |

| Steric Bulk | The contour maps might indicate that increased steric bulk at certain positions on the phenyl ring is detrimental to activity, while substitution at other positions is tolerated or even beneficial. | Position-dependent |

| Electrostatic Potential | The electrostatic field analysis could highlight the importance of the electron-rich amide group for interaction with positively charged regions of the target. | Favorable |

Conformational SAR and the Role of Molecular Flexibility/Rigidity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation that a molecule adopts is critical for its ability to bind to a biological target. Structure-Activity Relationship (SAR) studies that incorporate conformational properties help to understand how molecular flexibility or rigidity influences biological activity.

The biological activity of a molecule is not solely dependent on its static structure but also on its ability to adopt a specific conformation that is complementary to the binding site of its target. A molecule that is too flexible may expend a significant amount of energy to adopt the correct binding conformation, leading to a decrease in binding affinity. Conversely, a molecule that is too rigid may be unable to adapt to the precise geometry of the binding site.

For this compound, its conformational flexibility would be largely determined by the rotation around the single bonds connecting the phenyl ring, the amide group, and the ethylamine side chain. The preferred conformation for biological activity would be the one that optimizes the interactions with the target receptor.

Hypothetical Conformational Analysis of this compound

A hypothetical conformational analysis of this compound could identify several low-energy conformers. The biologically active conformation would be the one that presents the key pharmacophoric features in the correct spatial orientation for optimal interaction with the target.

| Parameter | Description | Impact on Biological Activity |

| Dihedral Angle (Phenyl-Carbonyl) | The rotational angle between the phenyl ring and the amide group. | This angle would influence the orientation of the aromatic ring within the binding pocket, affecting hydrophobic and pi-pi interactions. |

| Dihedral Angle (Carbonyl-Nitrogen) | The rotational angle around the amide bond. | Due to the partial double-bond character of the amide bond, rotation is generally restricted, leading to a more planar and rigid structure in this region. |

| Dihedral Angle (Nitrogen-Ethyl) | The rotational angle of the ethylamine side chain. | This would determine the positioning of the terminal amine group, which is likely a key pharmacophoric feature. |

| Overall Molecular Rigidity | Introduction of cyclic constraints or double bonds to reduce flexibility. | A more rigid analog that pre-organizes the key functional groups in the bioactive conformation could exhibit enhanced potency. |

Advanced Analytical Techniques for D + Ambamide Research

Spectroscopic Characterization in Mechanistic Investigations

Spectroscopic methods are fundamental in determining the molecular structure, conformation, and dynamics of chemical compounds. For a chiral molecule like D-(+)-Ambamide, a combination of techniques is essential to provide a comprehensive structural profile.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. jascoinc.com For this compound, 1D (¹H and ¹³C) and 2D NMR experiments would be employed for complete structural assignment and to study its dynamic properties.

Detailed Research Applications:

¹H NMR: The proton NMR spectrum would be used to identify all hydrogen atoms in the molecule. Key signals would include those for the ethyl group, the methine proton adjacent to the hydroxyl group, the methylene (B1212753) protons of the acetamide (B32628) linker, the N-methyl groups on the purine (B94841) ring, and the lone proton on the imidazole (B134444) portion of the purine. The protons of the primary amide (CONH₂) can appear as distinct, broad signals due to restricted rotation around the C-N bond, a common feature in amides. libretexts.orgvaia.compku.edu.cn The protons on the chiral center and adjacent groups would provide crucial information about the compound's stereochemistry.

¹³C NMR: The ¹³C spectrum would confirm the carbon skeleton, showing distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbons of the purine ring and the amide group. jove.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex structure. upc.edu

COSY (Correlation Spectroscopy) would establish proton-proton (H-H) coupling networks, for instance, connecting the protons within the hydroxybutan-2-yl fragment.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the N-((2R)-1-hydroxybutan-2-yl)acetamide side chain to the theophylline (B1681296) (purine) core at the N7 position.

Dynamic NMR (DNMR): The amide C-N bond in this compound possesses a partial double-bond character, leading to a significant energy barrier for rotation. pku.edu.cn DNMR studies at varying temperatures could be used to investigate the kinetics of this rotational process and any conformational changes that may occur. escholarship.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. measurlabs.com This is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. acs.org

Detailed Research Applications:

Accurate Mass Determination: HRMS would be used to measure the exact mass of the this compound molecular ion. This experimental mass would be compared to the calculated theoretical mass of its molecular formula, C₁₃H₁₉N₅O₄, to confirm its elemental composition with a high degree of confidence. utmb.edu Techniques like electrospray ionization (ESI) would likely be used to generate ions with minimal fragmentation. acs.org

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, inducing fragmentation, and analyzing the resulting fragment ions. This provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation patterns would be expected, such as the cleavage of the amide bond, loss of the hydroxymethyl group, and fragmentation of the purine ring system. Analyzing these pathways helps to confirm the connectivity of the molecular structure.

While experimental data is not available, predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, can be calculated.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 310.15098 | 170.5 |

| [M+Na]⁺ | 332.13292 | 180.9 |

| [M-H]⁻ | 308.13642 | 167.6 |

Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy for Conformational and Aggregation Studies

FTIR and CD spectroscopy are complementary techniques that probe the vibrational and electronic properties of molecules, respectively. They are particularly valuable for studying molecular conformation and intermolecular interactions.

Detailed Research Applications:

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation. rockymountainlabs.com For this compound, the FTIR spectrum would show characteristic absorption bands confirming its key structural features. Analysis of a primary amide would typically show two N-H stretching bands around 3500–3300 cm⁻¹ and a strong C=O (Amide I) stretching band around 1680 cm⁻¹. libretexts.org The O-H stretch from the alcohol group would also be prominent. Changes in these bands under different conditions (e.g., solvent, concentration) could indicate changes in hydrogen bonding and aggregation state.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is an essential tool for studying chiral molecules. jascoinc.comupc.edu It measures the difference in absorption of left- and right-circularly polarized light by a chiral chromophore. creative-proteomics.com Since this compound is chiral, it is expected to be CD-active. The purine ring system acts as a chromophore, and its CD signal would be sensitive to the conformation of the chiral side chain. CD spectroscopy would be invaluable for:

Confirming the enantiomeric nature of the compound.

Studying its solution-state conformation.

Investigating aggregation phenomena, where changes in the CD signal can indicate the formation of ordered supramolecular structures. acs.org

Chromatographic and Electrophoretic Methods for Separation and Quantification

Chromatographic techniques are central to the analysis of chemical compounds, enabling their separation from complex mixtures, purification, and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are the most widely used analytical techniques for the separation and quantification of pharmaceutical compounds. mdpi.com Given that this compound is a chiral molecule, chiral HPLC would be the required method for its enantioselective analysis. youtube.com

Detailed Research Applications:

Chiral Separation: To separate this compound from its L-(-)-enantiomer, a chiral stationary phase (CSP) is necessary. phenomenex.comelementlabsolutions.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly effective for a wide range of chiral compounds and would be a primary choice for method development. elementlabsolutions.comnih.gov

Purity and Quantification: Once a separation method is developed, HPLC/UHPLC can be used to determine the enantiomeric excess (e.e.) of a sample, a critical quality attribute for any chiral drug. By using a suitable detector (e.g., UV-Vis, as the purine ring is a strong chromophore) and a calibration curve, the concentration of this compound in a sample can be accurately quantified.

UHPLC Advantages: UHPLC utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in significantly faster analysis times, higher resolution, and improved sensitivity, making it ideal for high-throughput screening or analyzing complex mixtures. mdpi.com

| Parameter | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High-Performance Liquid Chromatography) |

|---|---|---|

| Stationary Phase Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., < 6,000 psi) | Higher (e.g., > 15,000 psi) |

| Analysis Time | Moderate | Significantly Faster |

| Resolution | Good | Excellent, narrower peaks |

| Application | Routine analysis, purification chromatographyonline.com | High-throughput screening, complex samples mdpi.com |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS)

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. It is best suited for thermally stable and volatile compounds.

Detailed Research Applications:

Derivatization Requirement: this compound, with its polar amide and hydroxyl functional groups, has low volatility and is not suitable for direct GC analysis. Intermolecular hydrogen bonding would lead to poor peak shape and thermal degradation in the hot injector. nasa.gov Therefore, a derivatization step would be necessary to convert the polar N-H and O-H groups into less polar, more volatile moieties. A common approach is silylation, using reagents like N-methyl-trimethylsilyl trifluoroacetamide (B147638) (MSTFA). nasa.gov

GC-MS Analysis: After derivatization, the compound could be analyzed by GC coupled with a Mass Spectrometer (GC-MS). atlantis-press.com The gas chromatograph would separate the derivatized this compound from other components, and the mass spectrometer would provide mass information for identification and quantification. atlantis-press.comnih.gov The retention time from the GC and the mass spectrum from the MS together provide high confidence in the identification of the analyte. google.com While effective, the need for derivatization makes HPLC a more direct and often preferred method for analyzing compounds like this compound.

Capillary Electrophoresis (CE) in Bioanalytical Applications

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool in the pharmaceutical industry, offering a high-power, versatile, and efficient alternative to traditional methods like High-Performance Liquid Chromatography (HPLC). researchgate.netcsmres.co.uknih.gov Its application is particularly relevant for the bioanalysis of small-molecule drugs such as this compound. CE separates molecules based on their charge and size within a narrow capillary under the influence of a high electric field. researchgate.net This technique is renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption, making it an environmentally friendly and cost-effective option. researchgate.neteuropeanpharmaceuticalreview.comasiapharmaceutics.infomdpi.com

In the context of this compound research, CE is exceptionally well-suited for quantitative analysis in complex biological matrices like plasma, urine, or tissue samples. csmres.co.uk The high resolution of CE allows for the effective separation of the target analyte from endogenous components, minimizing matrix interference. csmres.co.ukchromatographytoday.com Furthermore, CE is a leading technique for chiral separations, a critical capability for a stereospecific compound like this compound, ensuring the analysis is specific to the D-(+) enantiomer. asiapharmaceutics.infochromatographytoday.com The versatility of CE is demonstrated by its various operational modes, including Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC), and Capillary Isoelectric Focusing (cIEF), each offering unique separation selectivities for a wide range of analytes. mdpi.comijnrd.org Coupling CE with mass spectrometry (CE-MS) further enhances its capabilities, providing exceptional sensitivity and specificity for metabolite identification and biomarker discovery. asiapharmaceutics.info

| Advantage of Capillary Electrophoresis | Relevance to this compound Research | Reference |

|---|---|---|

| High Separation Efficiency & Resolution | Allows for precise separation from metabolites and endogenous matrix components. | europeanpharmaceuticalreview.comchromatographytoday.comijnrd.org |

| Minimal Sample Volume | Requires only nanoliter-scale sample injections, crucial when dealing with limited biological samples. | researchgate.neteuropeanpharmaceuticalreview.comijnrd.org |

| Rapid Analysis Time | Enables high-throughput screening and faster data turnaround in research and development. | ijnrd.orgaatbio.com |

| Excellent for Chiral Separations | Essential for accurately quantifying the specific D-(+) enantiomer and detecting any chiral impurities. | asiapharmaceutics.infochromatographytoday.com |

| Versatility and Automation | Multiple CE modes can be employed and automated for robust and reproducible analyses. | europeanpharmaceuticalreview.comijnrd.orgaatbio.com |

| Low Reagent Consumption | Reduces operational costs and environmental waste, aligning with green analytical chemistry principles. | researchgate.netasiapharmaceutics.infomdpi.com |

Novel Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or increased detectability. For a compound like this compound, novel derivatization strategies can significantly improve the sensitivity and selectivity of analytical methods.

For the analysis of this compound, particularly when using GC-Mass Spectrometry (GC-MS), a prior derivatization step is often necessary to increase its volatility and thermal stability. MAD can be employed to rapidly prepare derivatives suitable for GC-MS analysis. nih.gov Studies on other polar, low molecular weight compounds have demonstrated that MAD protocols can be validated to meet stringent criteria for precision and accuracy, proving the reliability of this technique for routine analysis. researchgate.netkcl.ac.uk For instance, a method for analyzing steroids by GC-MS reduced the silylation time from 16 hours with conventional heating to just 3 minutes using microwave irradiation, with comparable derivatization yields. sigmaaldrich.com This significant reduction in preparation time facilitates high-throughput analysis without compromising data quality. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Derivatization (MAD) | Reference |

|---|---|---|---|

| Reaction Time | 30 minutes to several hours | 2 to 5 minutes | nih.govnih.govmdpi.com |

| Efficiency | Variable, prone to heat gradients | Improved efficiency and yield due to rapid, uniform heating | rsc.org |

| Reproducibility | Good | Often higher precision and reproducibility | cem.de |

| Throughput | Low to moderate | High, suitable for large sample batches | nih.govnih.gov |

| Applicability | Wide range of compounds | Excellent for polar, low molecular weight compounds like pharmaceuticals and metabolites | researchgate.netkcl.ac.uk |

Fluorescent labeling is a powerful technique that involves attaching a fluorophore (a fluorescent molecule) to a target molecule, such as this compound, to create a probe. These probes are invaluable tools for a wide range of applications, including live-cell imaging, high-throughput screening, and studying ligand-receptor interactions. nih.gov By rendering this compound fluorescent, researchers can visualize its distribution within cells, track its metabolic pathways, and quantify its binding to biological targets with high sensitivity.

The design of a fluorescent probe involves covalently linking a suitable fluorophore to the this compound molecule without significantly altering its biological activity. dicp.ac.cn A particularly advanced strategy involves the use of fluorogenic probes . These probes are designed to be non-fluorescent or weakly fluorescent until they interact with their specific target or are acted upon by a specific enzyme, at which point they "turn on" and emit a strong fluorescent signal. nih.govnih.govresearchgate.net This approach dramatically reduces background noise and enhances signal specificity, enabling clear visualization of the target molecule in complex biological environments. nih.govacs.org

Affinity labeling is a related strategy where a reactive group is incorporated into the probe alongside the recognition element (this compound). oup.com Upon binding to its target protein, the probe forms an irreversible covalent bond, permanently "tagging" the target. oup.comdiva-portal.org When combined with a fluorescent reporter tag, this allows for the definitive identification and imaging of the molecular targets of this compound. oup.com Photoaffinity labeling (PAL) is a sophisticated form of this technique where the covalent bond formation is triggered by light, providing precise temporal control over the labeling process. nih.govportlandpress.comnih.gov

| Fluorophore Class | Example Dyes | Key Properties | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Coumarins | Coumarin 521T | High quantum yield, good optical stability. | Creating blue-green emitting probes for multiplex imaging. | |

| Xanthenes | Fluorescein, Rhodamine B | High brightness, good water solubility, pH sensitivity (Fluorescein). | General labeling, pH sensing in cellular compartments. | |

| Naphthalimides | - | Large Stokes shift, tunable properties, can be designed as pH or enzyme-activatable probes. | Developing fluorogenic probes to track cellular uptake and release. | acs.orgmdpi.com |

| Cyanines | Cy3, Cy5 | Bright, photostable, available in a wide range of colors into the near-infrared (NIR). | In vivo imaging due to deeper tissue penetration of NIR light. |

Orthogonal Analytical Approaches for Comprehensive this compound Characterization

To ensure a thorough and reliable characterization of a pharmaceutical compound, regulatory bodies recommend the use of orthogonal analytical approaches. alphalyse.com An orthogonal method is an independent analytical technique that measures the same critical quality attribute (CQA) but is based on a different scientific principle. news-medical.net By using multiple orthogonal methods, researchers can build confidence in their results, as the potential biases inherent in one technique are unlikely to be present in another. alphalyse.com This strategy provides a more complete and accurate picture of the compound's properties. biopharmaspec.com

For the comprehensive characterization of this compound, a strategy employing several orthogonal techniques is essential. For example, High-Performance Liquid Chromatography (HPLC) can be used for the primary quantification and purity assessment. nih.gov To obtain orthogonal data, Capillary Electrophoresis (CE) could be used as a secondary separation technique; since its separation is based on charge-to-size ratio rather than partitioning, it provides an independent confirmation of purity. biopharmaspec.com

Furthermore, combining separation techniques with powerful detection methods creates a highly robust analytical platform. The hyphenation of HPLC with mass spectrometry (HPLC-MS) is a cornerstone of modern pharmaceutical analysis, providing both quantitative data from the HPLC separation and definitive structural information and mass confirmation from the MS detector. nih.govbiochemia-medica.comnih.govresearchgate.netfoodsafety.institute To complement this, Nuclear Magnetic Resonance (NMR) spectroscopy could be used as another orthogonal technique. While HPLC-MS excels at identifying and quantifying components, NMR provides detailed information about the molecule's covalent structure and three-dimensional conformation in solution, which is invaluable for confirming identity and assessing higher-order structure. biopharmaspec.com By combining data from these disparate techniques, a highly robust and defensible characterization package for this compound can be assembled. alphalyse.combiopharmaspec.com

| Analytical Technique | Measurement Principle | Information Provided for this compound | Orthogonal To | Reference |

|---|---|---|---|---|

| HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantification, purity, and impurity profile. | Capillary Electrophoresis, NMR | nih.govsartorius.com |

| Capillary Electrophoresis (CE) | Differential migration in an electric field (charge-to-size ratio). | Orthogonal confirmation of purity, chiral purity analysis. | HPLC, NMR | asiapharmaceutics.infobiopharmaspec.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural elucidation of impurities and metabolites. | NMR, UV detection | alphalyse.combiochemia-medica.com |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Definitive structural confirmation, stereochemistry, higher-order structure. | All other techniques listed. | biopharmaspec.com |

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules. mdpi.comnih.gov For D-(+)-Ambamide, MD simulations can illuminate its dynamic behavior in biologically relevant environments.

MD simulations are instrumental in studying how a drug molecule like this compound interacts with cell membranes, a critical step for its bioavailability and mechanism of action. mdpi.comnih.gov These simulations typically place the molecule near a model lipid bilayer, representing a simplified cell membrane, and track its behavior over nanoseconds to microseconds.

Researchers can analyze the trajectory to understand key interaction events. For instance, the simulation can reveal whether this compound preferentially interacts with the polar head groups or the hydrophobic tails of the phospholipids (B1166683). nih.govnih.gov The orientation of the molecule relative to the membrane surface can be monitored, identifying stable binding configurations. mdpi.com Furthermore, these simulations can quantify the impact of this compound on membrane properties, such as its thickness, fluidity, and order parameters of the lipid tails, indicating the extent of membrane perturbation. mdpi.comnih.gov

Table 1: Illustrative Parameters for MD Simulation of this compound with a Model Membrane

| Parameter | Value / Type | Description |

|---|---|---|

| System Composition | 1 this compound, 128 DPPC lipids, ~15,000 Water molecules | Represents the molecule interacting with a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer in an aqueous environment. |

| Force Field | CHARMM36 / GROMOS54a7 | A set of parameters used to describe the potential energy and forces between atoms in the system. |

| Simulation Time | 500 nanoseconds | The duration of the simulation, which must be long enough to observe relevant molecular events. |

| Ensemble | NPT (Isothermal-isobaric) | Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant. |

| Temperature | 310 K (37 °C) | A physiologically relevant temperature. |

This table is illustrative of a typical simulation setup and does not represent actual experimental data.

Understanding how this compound binds to a target protein is fundamental to explaining its pharmacological effect. MD simulations can model the entire binding process, revealing the pathway the ligand takes to enter the active site and the conformational changes that occur in both the ligand and the protein. nih.govnih.gov Techniques like steered molecular dynamics (SMD) can be used to simulate the unbinding process, helping to identify key residues involved in anchoring the ligand. youtube.com

The simulations can map the free energy landscape of the binding process, identifying intermediate states and the energy barriers between them. nih.govunibo.it This provides insights into the kinetics of binding (k-on and k-off rates), which are increasingly recognized as critical determinants of a drug's efficacy. unibo.it Analysis of the simulation trajectories can also reveal allosteric effects, where binding at one site induces conformational changes at a distant site on the protein. nih.gov

At high concentrations, therapeutic molecules can sometimes self-associate or aggregate, which can impact their solubility, viscosity, and bioavailability. nih.govnih.gov MD simulations can predict the tendency of this compound to form dimers or higher-order oligomers in solution. By simulating multiple this compound molecules in a water box, researchers can observe the formation of aggregates and analyze the primary forces driving this association, such as hydrophobic interactions, hydrogen bonding, or electrostatic forces. nih.govdtu.dk

The potential of mean force (PMF) can be calculated to quantify the energetic favorability of dimerization. This involves determining the free energy profile as a function of the distance between two this compound molecules, providing a quantitative measure of their binding affinity for each other. nih.gov These predictive studies are valuable for formulation development, helping to identify conditions that minimize aggregation. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI) in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing pharmaceutical research and development. nih.govmdpi.com In the context of this compound, a chiral compound with potential therapeutic applications, these computational tools offer unprecedented opportunities to accelerate discovery and optimization processes. By leveraging vast datasets and sophisticated algorithms, AI and ML can predict molecular behavior, optimize synthesis, and extract meaningful insights from complex biological data, thereby streamlining the journey from a compound of interest to a potential therapeutic agent.

Predictive Modeling for Structure-Activity Relationships and Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov For chiral molecules like this compound, developing robust QSAR models is particularly crucial, as stereoisomers can exhibit significantly different biological effects. acs.orgnih.govmdpi.com Advanced ML algorithms, including graph neural networks, are now being developed to be chirality-aware, allowing for more accurate predictions for chiral molecules. aaai.orgaaai.orgbiorxiv.orgresearchgate.net

In the study of this compound and its analogs, a predictive QSAR model would be developed by first generating a dataset of structurally related compounds with experimentally determined biological activities. For each molecule, a wide array of molecular descriptors would be calculated. Due to the chiral nature of this compound, it is essential to include descriptors that can distinguish between stereoisomers. acs.orgnih.govnih.govresearchgate.net These can include 2D and 3D descriptors that account for the spatial arrangement of atoms.

An ML model, such as a random forest or support vector machine, would then be trained on this dataset to learn the mathematical relationship between the molecular descriptors (input) and the biological activity (output). The predictive power of the resulting QSAR model would be rigorously evaluated using techniques like cross-validation and by testing it on an external set of compounds not used during model training. nih.gov

A successfully validated QSAR model for this compound could then be used to:

Virtually screen large libraries of novel, yet-to-be-synthesized analogs to prioritize those with the highest predicted activity.

Guide the rational design of new derivatives by identifying the key structural features that positively or negatively influence biological activity.

Provide insights into the potential mechanism of action by highlighting the molecular properties essential for the desired biological effect.

Below is a hypothetical interactive data table illustrating the types of descriptors that could be used in a QSAR model for a series of this compound analogs.

| Compound ID | Molecular Weight | LogP | 3D Shape | Chiral Descriptor | Predicted Biological Activity (IC50, nM) |

| Amb-001 | 250.3 | 2.5 | Globular | 0.87 | 150 |

| Amb-002 | 264.3 | 2.8 | Ellipsoidal | 0.92 | 125 |

| Amb-003 | 278.4 | 3.1 | Planar | 0.75 | 250 |

| Amb-004 | 292.4 | 3.4 | Globular | 0.88 | 90 |

| Amb-005 | 306.5 | 3.7 | Ellipsoidal | 0.93 | 75 |

This table is for illustrative purposes only. The values are hypothetical.

Automated Synthesis Design and Optimization

For this compound, an automated synthesis design tool could be employed to identify the most efficient pathways starting from readily available precursors. The AI would consider factors such as reaction yields, cost of starting materials, and the number of synthetic steps to propose several viable routes.

The following interactive data table provides a hypothetical example of how an ML model could be used to optimize a key amide bond formation step in the synthesis of this compound.

| Experiment ID | Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Predicted Yield (%) |

| Syn-A1 | HATU | DMF | 25 | 12 | 85 |

| Syn-A2 | HBTU | THF | 40 | 8 | 78 |

| Syn-A3 | EDCI | DCM | 25 | 16 | 82 |

| Syn-A4 | HATU | DMF | 40 | 8 | 92 |

| Syn-A5 | HBTU | THF | 25 | 12 | 88 |

This table is for illustrative purposes only. The values are hypothetical.

Data-Driven Insights from High-Throughput Screening and Biological Data

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. medcraveonline.com The massive and complex datasets generated by HTS campaigns are well-suited for analysis with ML algorithms. enthought.comspiedigitallibrary.orgnih.gov In the context of this compound research, an HTS campaign could be conducted to screen a large library of diverse small molecules to identify initial "hits" with a desired biological profile.

Following a primary HTS screen, ML models can be employed to analyze the data and:

Identify and prioritize promising hits: By analyzing the structure-activity relationships within the HTS data, ML can help distinguish true hits from false positives and prioritize compounds for further investigation. ucsf.edu

Cluster active compounds: ML algorithms can group active compounds into clusters based on structural similarity, helping to identify common chemical scaffolds responsible for the observed activity.

Generate predictive models: The HTS data can be used to train ML models that can then predict the activity of new, untested compounds, thereby expanding the active chemical space.

The integration of HTS data with other biological data, such as genomics and proteomics, can provide deeper insights into the mechanism of action of this compound and its analogs. By identifying patterns and correlations across these different data types, AI can help to formulate hypotheses about the molecular targets and pathways modulated by the compound.

A hypothetical example of HTS data analysis for this compound analogs is presented in the interactive data table below.

| Compound ID | Assay 1 (% Inhibition) | Assay 2 (EC50, µM) | Structural Cluster | Predicted Target |

| HTS-001 | 85 | 1.2 | A | Kinase A |

| HTS-002 | 78 | 2.5 | B | GPCR B |

| HTS-003 | 92 | 0.8 | A | Kinase A |

| HTS-004 | 45 | >10 | C | Inactive |

| HTS-005 | 88 | 1.0 | A | Kinase A |

This table is for illustrative purposes only. The values are hypothetical.

Q & A

Basic Research Questions

Q. What characterization techniques are essential for confirming the structural identity of D-(+)-Ambamide?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography. Ensure purity via high-performance liquid chromatography (HPLC) with diode-array detection (DAD) ≥95% .

- Experimental Design : Include solvent selection (e.g., deuterated solvents for NMR), internal standards for calibration, and triplicate runs to ensure reproducibility. Reference known spectra of analogous compounds for comparative analysis .

Q. How can researchers optimize the synthesis of this compound for high yield and scalability?

- Methodological Answer : Screen reaction conditions (temperature, solvent, catalysts) using design of experiments (DoE) to identify optimal parameters. Monitor reaction progress via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared (FTIR) spectroscopy. Purify via recrystallization or flash chromatography, and validate yield through gravimetric analysis .

- Key Variables : Catalyst loading (e.g., chiral catalysts for enantiomeric purity), solvent polarity, and reaction time. Document deviations from literature protocols to address reproducibility challenges .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays (e.g., MTT or resazurin reduction) to assess cytotoxicity. For target-specific activity, employ enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization. Include positive/negative controls and dose-response curves (e.g., IC₅₀ calculations) .

- Data Interpretation : Normalize results to vehicle controls and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance. Account for solvent interference (e.g., DMSO tolerance limits) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s mechanistic studies?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate hypotheses using orthogonal methods (e.g., siRNA knockdown alongside pharmacological inhibition). Apply Bradford Hill criteria to assess causality in observed effects .

- Case Example : If conflicting data arise on kinase inhibition, use surface plasmon resonance (SPR) for binding affinity measurements and compare with computational docking simulations .

Q. What strategies ensure robust reproducibility in this compound’s pharmacokinetic studies?

- Methodological Answer : Standardize protocols for in vivo studies (e.g., animal strain, dosing regimen, sampling intervals). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for plasma concentration analysis. Validate methods per FDA guidelines (e.g., sensitivity, matrix effects) .

- Data Management : Archive raw chromatograms and metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). Implement blinding to reduce observer bias .

Q. How to design interdisciplinary studies integrating this compound’s chemical properties with its pharmacological effects?

- Methodological Answer : Combine cheminformatics (e.g., QSAR modeling) with omics data (transcriptomics/proteomics) to map structure-activity relationships. Use mixed-methods frameworks to triangulate quantitative bioactivity data with qualitative mechanistic insights .

- Workflow :

Computational Screening : Predict binding pockets via molecular dynamics.

Experimental Validation : Test top candidates in cell-free systems (e.g., recombinant enzymes).

Clinical Correlation : Cross-reference with patient-derived ex vivo models .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R²). For outliers, use Grubbs’ test or robust regression methods .

- Common Pitfalls : Avoid overfitting by validating models with independent datasets. Disclose exclusion criteria for data points .

Q. How to address discrepancies between in silico predictions and experimental results for this compound?

- Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate computational models with experimental controls (e.g., known inhibitors). Publish negative results to inform community databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.